[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate
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Overview
Description
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate is a fluorinated organic compound with the chemical formula C48H91FNO12P. It is known for its unique structural properties, which include 154 bonds, 63 non-hydrogen bonds, 4 multiple bonds, 44 rotatable bonds, 4 double bonds, 1 six-membered ring, 2 ester groups, 1 secondary amide group, 4 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol
Preparation Methods
The synthesis of [(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate involves several steps, typically starting with a diazotization reaction. The process includes:
Diazotization Reaction: Reacting 1-naphthylamine with nitrous acid, nitrous acid ester, or nitrite in an acid medium to obtain a diazo salt.
Acid Radical Displacement Reaction: The diazo salt is then reacted with fluoroboric acid or its salt, or fluorophosphoric acid or its salt, to obtain diazo fluoroborate or diazo fluorophosphate.
Decomposition: Heating the diazo fluoroborate or diazo fluorophosphate to decompose and obtain this compound.
These methods are characterized by mild reaction conditions, low production costs, and ease of industrialization .
Chemical Reactions Analysis
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often employ reducing agents to convert the compound into its reduced form.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of terminal 1,3-diynes with NFSI in the presence of n-butyllithium yields 1-fluoro-1,3-diynes .
Scientific Research Applications
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing properties can influence the compound’s binding affinity, metabolic stability, and overall bioactivity . These interactions can modulate various biochemical pathways, leading to the compound’s desired effects.
Comparison with Similar Compounds
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate can be compared with other fluorinated compounds, such as:
1-Fluoronaphthalene: Similar in structure but differs in its specific applications and reactivity.
1-Fluoroalkynes and 1-Fluorodiynes: These compounds share the fluorine atom but have different structural frameworks and applications.
Fluorinated Peptides and Proteins: Used in biomedical applications, these compounds differ in their molecular targets and mechanisms of action.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
138527-40-9 |
---|---|
Molecular Formula |
C48H91FNO12P |
Molecular Weight |
924.2 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate |
InChI |
InChI=1S/C48H91FNO12P/c1-4-7-10-13-16-19-20-23-26-29-32-35-43(54)59-40(34-31-28-25-22-18-15-12-9-6-3)37-44(55)61-47-45(48(49)60-41(38-51)46(47)62-63(56,57)58)50-42(53)36-39(52)33-30-27-24-21-17-14-11-8-5-2/h39-41,45-48,51-52H,4-38H2,1-3H3,(H,50,53)(H2,56,57,58)/t39?,40-,41-,45-,46-,47-,48+/m1/s1 |
InChI Key |
DMSHXHBPCDSLRB-BCMHDZJLSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)F)NC(=O)CC(CCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)F)NC(=O)CC(CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)F)NC(=O)CC(CCCCCCCCCCC)O |
Synonyms |
1-fluoro GLA-60 2-deoxy-2-((3R)-3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranosyl fluoride 4-(dihydrogen phosphate) 2-deoxy-2-((3R)-3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranosyl fluoride 4-(dihydrogen phosphate), (2(R),3(R))-isome |
Origin of Product |
United States |
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